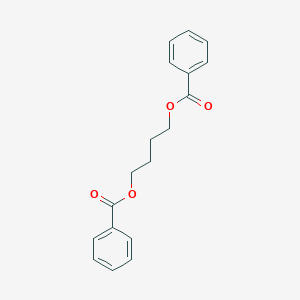

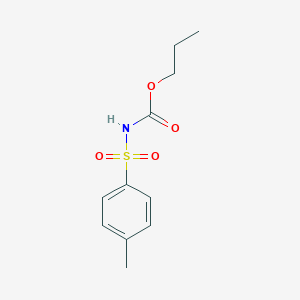

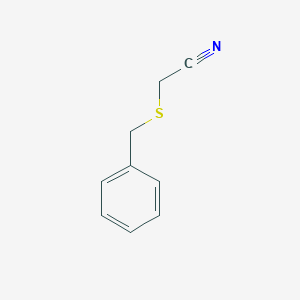

(Benzylsulfanyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

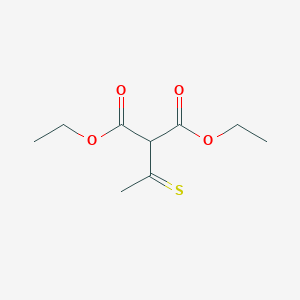

(Benzylsulfanyl)acetonitrile is a chemical compound that features both a benzylsulfanyl group and a nitrile group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules and as a potential chemotherapeutic agent .

Synthesis Analysis

The synthesis of compounds related to (benzylsulfanyl)acetonitrile can be achieved through several methods. One approach involves the rhodium(I)-catalyzed addition of arylboronic acids to (benzyl-/arylsulfonyl)acetonitriles, leading to the formation of β-sulfonylvinylamines and β-keto sulfones . Another method includes the palladium-catalyzed, acetonitrile-mediated three-component reactions for arylsulfone synthesis, which is a process that involves arylboronic acids, potassium metabisulfite, and benzyl bromide .

Molecular Structure Analysis

The molecular structure of a related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, has been studied using vibrational spectroscopy and density functional theory (DFT). The geometrical parameters obtained from DFT are in agreement with X-ray diffraction results, and the molecule exhibits several potential sites for electrophilic attack, such as the CN group, the N atom of the pyrimidine ring, and sulfur atoms .

Chemical Reactions Analysis

Chemical reactions involving (benzylsulfanyl)acetonitrile or its derivatives can be quite diverse. For instance, trifluoromethanesulfonic acid in acetonitrile can catalyze Friedel-Crafts alkylations, leading to the synthesis of complex organic molecules like phenylpropanoid natural products . Additionally, the interaction of acetonitrile with trifluoromethanesulfonic acid can result in a variety of structures, including different cations and neutral compounds, depending on the molar ratio of the reactants .

Physical and Chemical Properties Analysis

The physical and chemical properties of (benzylsulfanyl)acetonitrile derivatives can be inferred from related studies. For example, the oxidation of benzylic sp^3 C–H bonds to carbonyl groups using potassium persulfate in acetonitrile has been demonstrated, which is a halogen-free and transition-metal-free method . The kinetics and mechanism of addition reactions of benzylamines to benzylidene-1,3-indandiones in acetonitrile have also been explored, providing insights into the reactivity and interaction of similar compounds .

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Pharmaceutical Quality Control

Atorvastatin Quality Monitoring : Acetonitrile is extensively used in high-performance liquid chromatography (HPLC) for the pharmaceutical quality control of atorvastatin, highlighting its significance in ensuring the quality of medicines. This practice underscores the critical role of organic solvents like acetonitrile in the analytical assessment of pharmaceuticals, which might extend to compounds such as (Benzylsulfanyl)acetonitrile in related or novel analytical methodologies (Kogawa, Pires, & Salgado, 2019).

Drug and Substance Identification : In forensic toxicology, acetonitrile is used in liquid chromatography tandem mass spectrometry (LC–MS/MS) for the identification of abused drugs, benzodiazepines, and new psychoactive substances in urine samples. This application illustrates the solvent’s utility in complex analytical procedures that could be applicable for research involving (Benzylsulfanyl)acetonitrile in the identification and analysis of chemical substances (Lee et al., 2016).

Environmental Impact of Pharmaceuticals : The environmental fate and removal strategies for pharmaceutical micropollutants such as acetaminophen are critical research areas. Studies on these topics often involve analytical methods where acetonitrile and related compounds could serve as solvents or reactants, indicating potential research applications for (Benzylsulfanyl)acetonitrile in environmental science and toxicology (Vo et al., 2019).

Chromatography and pKa Estimation : The effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes has been reviewed, with acetonitrile playing a significant role. Such studies are essential for understanding the interactions between solvents and analytes, which could be relevant for (Benzylsulfanyl)acetonitrile when used in similar analytical contexts (Subirats, Rosés, & Bosch, 2007).

Safety And Hazards

While specific safety and hazard information for (Benzylsulfanyl)acetonitrile was not found, it’s important to note that acetonitrile, a common solvent in organic synthesis, can be hydrolyzed in the presence of a strong aqueous base, such as NaOH or KOH, which can propagate into a runaway reaction . Therefore, caution should be exercised when handling (Benzylsulfanyl)acetonitrile.

Zukünftige Richtungen

The future directions in the field of acetonitrile and its derivatives, including (Benzylsulfanyl)acetonitrile, involve the development of novel catalytic methods for transformations . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Eigenschaften

IUPAC Name |

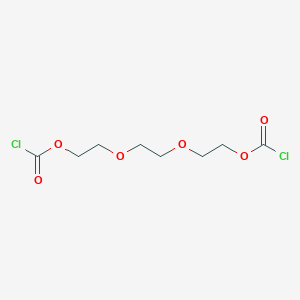

2-benzylsulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQUKUCRNPUBOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510821 |

Source

|

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzylsulfanyl)acetonitrile | |

CAS RN |

17377-30-9 |

Source

|

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.